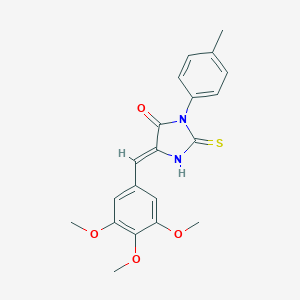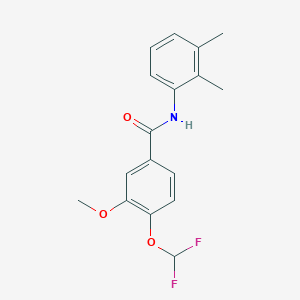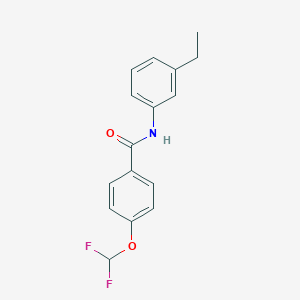![molecular formula C26H19ClN2O5S B456168 METHYL (2E)-2-{[5-(3-CHLOROPHENYL)-2-FURYL]METHYLENE}-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE](/img/structure/B456168.png)
METHYL (2E)-2-{[5-(3-CHLOROPHENYL)-2-FURYL]METHYLENE}-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (13E)-13-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[76102,7011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a chlorophenyl group, and a tetracyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2E)-2-{[5-(3-CHLOROPHENYL)-2-FURYL]METHYLENE}-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE involves multiple steps, including the formation of the furan ring, the introduction of the chlorophenyl group, and the construction of the tetracyclic core. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reliability in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (13E)-13-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Methyl (13E)-13-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL (2E)-2-{[5-(3-CHLOROPHENYL)-2-FURYL]METHYLENE}-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl (13E)-13-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate
- Methyl (13E)-13-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate
Uniqueness
The uniqueness of METHYL (2E)-2-{[5-(3-CHLOROPHENYL)-2-FURYL]METHYLENE}-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE lies in its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C26H19ClN2O5S |
|---|---|
Molecular Weight |
507g/mol |
IUPAC Name |
methyl (13E)-13-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate |
InChI |
InChI=1S/C26H19ClN2O5S/c1-26-21(24(31)32-2)22(17-8-3-4-9-19(17)34-26)29-23(30)20(35-25(29)28-26)13-16-10-11-18(33-16)14-6-5-7-15(27)12-14/h3-13,21-22H,1-2H3/b20-13+ |
InChI Key |
IIKIHSZGLBORHX-DEDYPNTBSA-N |
SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC=C(O5)C6=CC(=CC=C6)Cl)SC4=N2)C(=O)OC |
Isomeric SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C\C5=CC=C(O5)C6=CC(=CC=C6)Cl)/SC4=N2)C(=O)OC |
Canonical SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC=C(O5)C6=CC(=CC=C6)Cl)SC4=N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B456085.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B456086.png)

![N-(5-chloro-2-hydroxyphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456089.png)
![Ethyl 2-({[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}amino)-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B456092.png)
![1-[5-({4-Nitrophenoxy}methyl)-2-furoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B456093.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-diphenylacrylamide](/img/structure/B456100.png)

![3-[(2-chlorophenoxy)methyl]-N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-4-methoxybenzamide](/img/structure/B456103.png)
![N-ethyl-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B456104.png)
![2-(4-chlorophenyl)-N-[3-cyano-4-(4-isobutylphenyl)-2-thienyl]cyclopropanecarboxamide](/img/structure/B456105.png)
![3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE](/img/structure/B456107.png)
![2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B456108.png)
